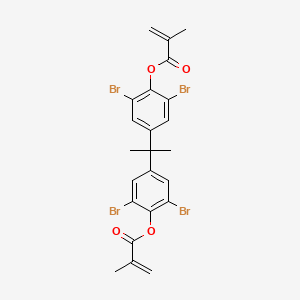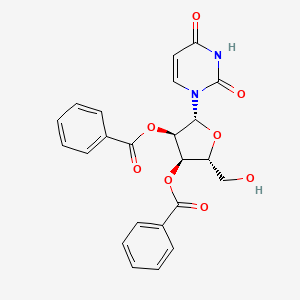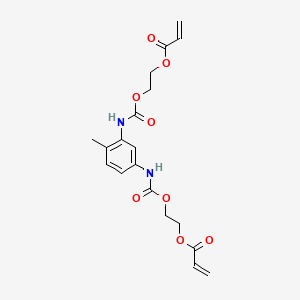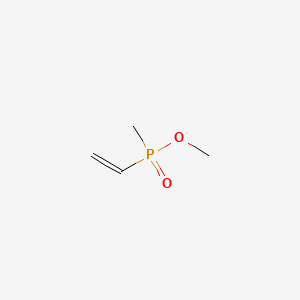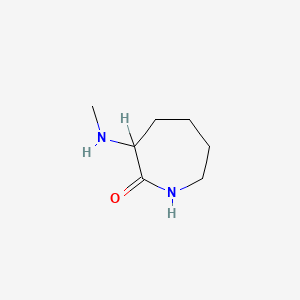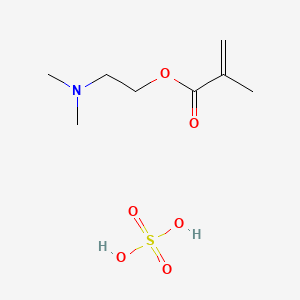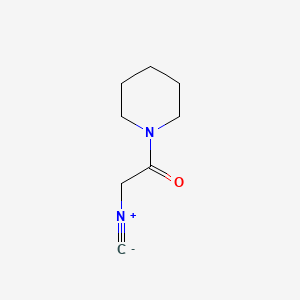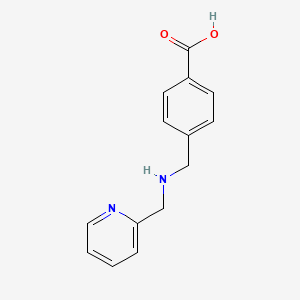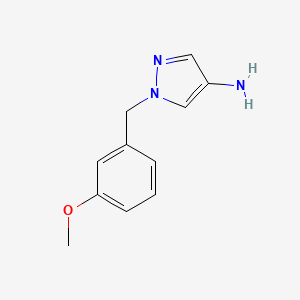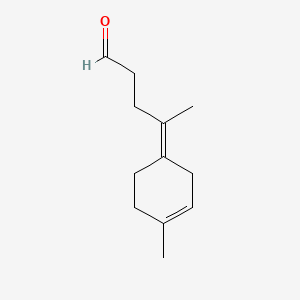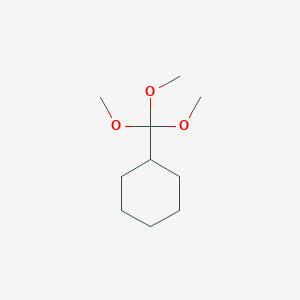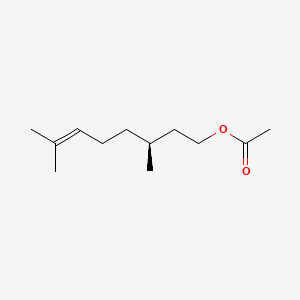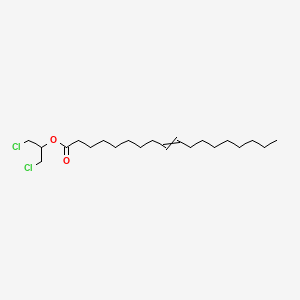
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat
Overview
Description
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat, also known as DCPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In medicine, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In industry, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been studied for its potential use as a lubricant and surfactant.
Mechanism Of Action
The mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat is not fully understood, but it is thought to act by disrupting cellular membranes. 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to increase the permeability of cell membranes, which can lead to cell death.
Biochemical And Physiological Effects
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to have a variety of biochemical and physiological effects. In animal studies, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has been shown to cause liver damage and decrease body weight. 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has also been shown to have cytotoxic effects on cancer cells.
Advantages And Limitations For Lab Experiments
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat has several advantages for lab experiments, including its ability to penetrate cell membranes and its potential use as a drug delivery system. However, 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat also has limitations, including its toxicity and potential for environmental harm.
Future Directions
Future research on 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat could focus on its potential use as a pesticide, drug delivery system, or lubricant. Additionally, further studies could investigate the mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoat and its potential toxic effects on humans and the environment.
properties
IUPAC Name |
1,3-dichloropropan-2-yl octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20H,2-8,11-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZDYGJJALHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dichloropropan-2-yl (Z)-octadec-9-enoat | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




